molecular formula C14H28N2O2 B2732814 tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers CAS No. 2007836-99-7

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers

Cat. No.: B2732814
CAS No.: 2007836-99-7
M. Wt: 256.39
InChI Key: YDYPRFSNOQAQDG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate is a carbamate-protected amine derivative featuring a 3-methylpiperidinyl moiety. The compound exists as a mixture of diastereomers due to the stereogenic centers in the piperidine ring and the propylcarbamate chain . This structural complexity influences its physicochemical properties, such as solubility and melting point, and its biological interactions. Carbamates of this type are widely employed in medicinal chemistry as intermediates for drug synthesis, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPRFSNOQAQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-methylpiperidin-2-yl)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Table 1: Structural Comparison of Selected Carbamate Derivatives

Compound Name Key Structural Features Molecular Weight CAS Number Reference
Target Compound 3-Methylpiperidine, Boc-protected propylamine, diastereomeric mixture 256.36 (calc.) 1289386-04-4
tert-Butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate 2-Methylpyrrolidine (5-membered ring), Boc-protected propylamine 242.32 (calc.) 1427380-02-6
tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate Aromatic 4-aminophenyl group, Boc-protected propylamine 278.35 (calc.) 180147-82-4
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide substituent, Boc-protected propylamine 242.32 (calc.) Not specified
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate Chlorosulfonyl group, Boc-protected propylamine 253.73 (calc.) 1196153-59-9
Key Observations:

Ring Size and Conformation: The target compound’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine in its analog .

Functional Group Reactivity :

  • The chlorosulfonyl group in CAS 1196153-59-9 confers high electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols), unlike the inert Boc group in the target compound .
  • The methacrylamide group in tert-butyl (3-methacrylamidopropyl)carbamate allows for polymerization or conjugation, expanding utility in materials science .
Key Observations:
  • The target compound’s synthesis parallels methods for other Boc-protected amines but requires precise control over diastereomer formation due to multiple stereocenters .

Table 3: Property Comparison

Compound Name Solubility (PBS, pH 7.4) logP (Predicted) Biological Relevance
Target Compound Low (0.1–1 mg/mL) 2.8 Intermediate in CNS drug synthesis; diastereomers may show divergent bioactivity
tert-Butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate Moderate (1–5 mg/mL) 2.5 Used in peptide mimetics; reduced blood-brain barrier penetration vs. piperidine
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate High (>10 mg/mL) 1.2 Reactive intermediate; potential genotoxicity due to sulfonyl chloride moiety
Key Observations:
  • The target compound’s lower solubility compared to the pyrrolidine analog may reflect stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .
  • The chlorosulfonyl derivative’s high solubility and reactivity make it suitable for prodrug development but necessitate stringent safety protocols .

Biological Activity

Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, a compound belonging to the carbamate class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a molecular formula of C14H28N2O2 and a molecular weight of approximately 256.38 g/mol, exhibits potential therapeutic applications in various fields, particularly in neurodegenerative diseases and cancer research.

Chemical Structure and Properties

The structural configuration of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate contributes to its unique chemical properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound's reactivity and interaction with biological targets. The piperidine moiety is crucial for its biological activity, as it can facilitate binding to specific receptors or enzymes.

Neuroprotective Effects

Recent studies have highlighted the compound's potential in neuroprotection, particularly in the context of Alzheimer's disease (AD). One derivative, referred to as M4, has shown promise in preventing astrocyte cell death induced by amyloid-beta (Aβ 1-42) peptide, which is associated with AD pathology. In vivo experiments using scopolamine-induced models demonstrated that M4 inhibited amyloidogenesis, suggesting its potential as a therapeutic agent for AD management.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. By quaternizing polymers with this carbamate, researchers have created functional cationic polymers that exhibit enhanced solubility and charge distribution. These polymers have shown efficacy in drug delivery systems and water treatment applications due to their improved antimicrobial activity.

Interaction with Biological Targets

Interaction studies indicate that tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate can bind to various biological targets. This binding may modulate pathways involved in cell signaling and neuroprotection, making it a candidate for further research in therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against specific receptors or enzymes involved in neurodegenerative processes. For instance, studies using cell cultures have shown that it can effectively inhibit pathways leading to neurodegeneration, thus supporting its role as a neuroprotective agent.

In Vivo Studies

In vivo studies further corroborate the findings from in vitro research. Animal models treated with M4 displayed reduced amyloid plaque formation and improved cognitive function compared to untreated controls. These results emphasize the compound's potential as a therapeutic option for Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate can be compared with other carbamates to highlight its unique properties:

Compound NameCAS NumberSimilarity Index
Tert-butyl piperidin-4-ylcarbamate73874-95-00.96
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate1638767-25-50.93
Tert-butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.91

These compounds share structural similarities but differ in their biological activities and applications, underscoring the importance of specific structural features in determining pharmacological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate with a 3-(3-methylpiperidin-2-yl)propylamine precursor. Key steps include:

  • Amine activation : Use of coupling agents (e.g., DCC, HATU) to facilitate carbamate bond formation.

  • Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .

  • Temperature control : Maintain 0–25°C to stabilize intermediates and minimize side reactions .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate diastereomers .

    | Synthetic Method Comparison |
    |-------------------------------|---------------------------------|
    | Method | Yield | Purity | Conditions |
    | Carbamate-amine coupling | 60–75% | >90% | 0°C, DCM, HATU |
    | Multi-step alkylation | 40–55% | 85–90% | RT, K₂CO₃, DMF |

Q. How can researchers characterize the diastereomeric mixture?

  • Analytical techniques :

  • NMR spectroscopy : Compare chemical shifts of diastereotopic protons (e.g., piperidine methyl groups) in 1H^1H and 13C^{13}C spectra .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies address challenges in isolating individual diastereomers?

  • Chromatographic separation : Optimize mobile phase polarity (e.g., gradient elution with 0.1% TFA) to enhance resolution .
  • Crystallization-induced diastereomer resolution : Use solvent mixtures (e.g., ethanol/water) to preferentially crystallize one diastereomer .
  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to shift equilibrium toward a single isomer .

Q. How do stereochemical variations impact biological activity?

  • Case study : Diastereomers may exhibit divergent binding affinities to targets like DPP-IV or cytochrome P450 enzymes.

  • In vitro assays : Compare IC₅₀ values using enzyme inhibition assays (e.g., DPP-IV fluorogenic substrate) .
  • Molecular docking : Simulate binding modes of each diastereomer to active sites (e.g., AutoDock Vina) to rationalize activity differences .

Q. How should researchers resolve contradictions in reported biological data?

  • Data reconciliation framework :

Reproducibility checks : Validate assay conditions (pH, temperature, cofactors) across labs .

Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Cross-study statistical analysis : Apply meta-analysis tools to identify outliers or confounding variables .

Structural and Mechanistic Questions

Q. What intermolecular interactions stabilize the crystal structure of related carbamates?

  • Key interactions :

  • Hydrogen bonds : N–H⋯O carbamate interactions (2.8–3.0 Å) form dimeric motifs .
  • C–H⋯π interactions : Between tert-butyl groups and aromatic rings (3.5 Å) enhance lattice stability .
    • Thermal analysis : DSC reveals melting points (e.g., 120–135°C) correlated with packing efficiency .

Q. What computational methods predict reactivity in carbamate derivatives?

  • DFT calculations :

  • Optimize geometries at the B3LYP/6-31G(d) level to assess steric effects of the tert-butyl group .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Pharmacological Applications

Q. How can researchers design assays to evaluate metabolic stability?

  • Microsomal stability assay :

  • Incubate compound with liver microsomes (human/rat), NADPH regeneration system.
  • Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
    • CYP inhibition screening : Use luminescent substrates (e.g., P450-Glo™) to assess isoform-specific inhibition .

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